molecular formula C12H18ClN3O4S B2507603 [1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine CAS No. 1798733-71-7

[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine

Cat. No. B2507603
CAS RN: 1798733-71-7
M. Wt: 335.8
InChI Key: PSZFPLOCVLMNPN-UHFFFAOYSA-N
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Description

[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . Attached to this ring is a methanamine group, a nitrobenzenesulfonyl group, and an additional amine group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions and potentially have interesting biological activity.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the piperidine ring, followed by the introduction of the nitrobenzenesulfonyl and methanamine groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. The amine groups could participate in reactions such as acylation or alkylation, while the nitro group in the nitrobenzenesulfonyl moiety could potentially be reduced to an amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the nitro group and the amine groups could increase the compound’s solubility in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Compounds containing nitro groups can be potentially explosive, and amines can be corrosive and harmful if inhaled, ingested, or come into contact with skin .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science. This could involve studying its reactivity, its interactions with various biological targets, and its physical properties .

properties

IUPAC Name

[1-(4-nitrophenyl)sulfonylpiperidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c13-9-11-3-1-2-8-14(11)20(18,19)12-6-4-10(5-7-12)15(16)17/h4-7,11H,1-3,8-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMYMFSJTQHOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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